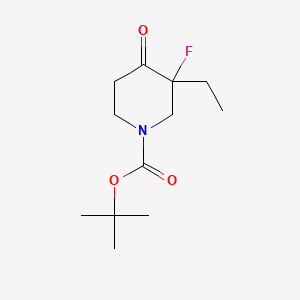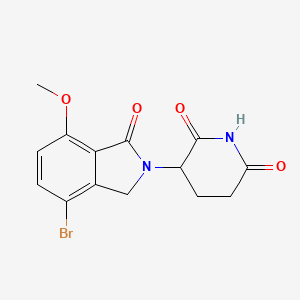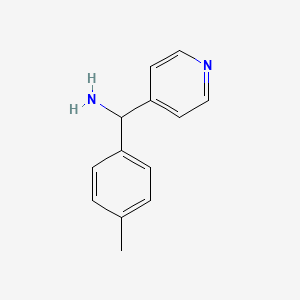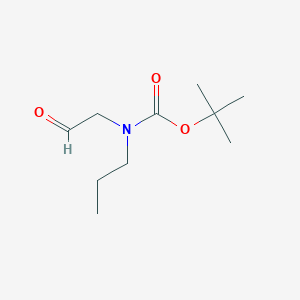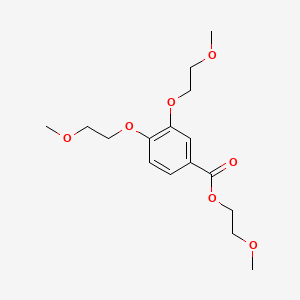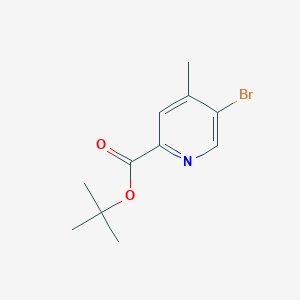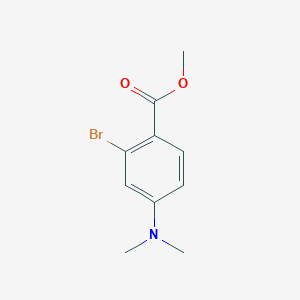
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of anthranilic acid derivatives with appropriate halogenated reagents under controlled conditions. For instance, the reaction of 2-chloro-3,6-dimethyl-anthranilic acid with iodine in the presence of a suitable base can yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states .
Scientific Research Applications
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its antimicrobial and anticancer properties.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and bacterial infections, is ongoing.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,6-dimethyl-quinazolin-4-one
- 8-Iodo-3,6-dimethyl-quinazolin-4-one
- 2,8-Dichloro-3,6-dimethyl-quinazolin-4-one
Uniqueness
2-Chloro-8-iodo-3,6-dimethyl-quinazolin-4-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its potency and selectivity as a therapeutic agent compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C10H8ClIN2O |
|---|---|
Molecular Weight |
334.54 g/mol |
IUPAC Name |
2-chloro-8-iodo-3,6-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H8ClIN2O/c1-5-3-6-8(7(12)4-5)13-10(11)14(2)9(6)15/h3-4H,1-2H3 |
InChI Key |
PNQFZMUNARIWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)N=C(N(C2=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


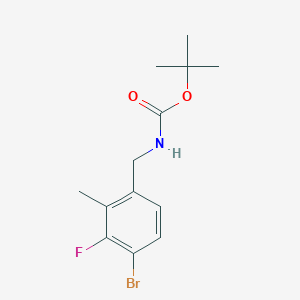

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
